Octadecenylammonium acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

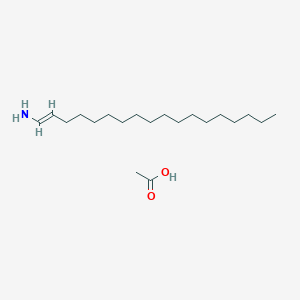

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

25377-70-2 |

|---|---|

Molecular Formula |

C20H41NO2 |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

acetic acid;(E)-octadec-1-en-1-amine |

InChI |

InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h17-18H,2-16,19H2,1H3;1H3,(H,3,4)/b18-17+; |

InChI Key |

ZDAZKCCRAIYMNO-ZAGWXBKKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C/N.CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=CN.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octadecenylammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecenylammonium acetate, a long-chain alkylammonium salt, is a cationic surfactant with a range of potential applications in drug delivery, materials science, and as a corrosion inhibitor. Its synthesis is fundamentally an acid-base neutralization reaction. This guide provides a comprehensive overview of the synthesis protocol, including the underlying chemical principles, a detailed experimental procedure, and relevant data presented for clarity and reproducibility.

Core Synthesis Pathway

The synthesis of this compound proceeds via a straightforward acid-base reaction between octadecenylamine (oleylamine) and acetic acid. The lone pair of electrons on the nitrogen atom of the amine accepts a proton from the carboxylic acid group of acetic acid, forming an ammonium cation and an acetate anion, which are held together by electrostatic attraction.

The reaction is typically exothermic. Amines are chemical bases that neutralize acids to form salts and water.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of this compound.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Octadecenylamine (Oleylamine) | 26.75 | g | (0.1 mol) |

| Glacial Acetic Acid | 6.01 | g | (0.1 mol) |

| Reaction Conditions | |||

| Temperature | 25-40 | °C | The reaction is exothermic; cooling may be necessary. |

| Reaction Time | 1 | hour | With stirring. |

| Purification | |||

| Precipitation Solvent | Diethyl ether or Hexane | ~200 | mL |

| Washing Solvent | Cold Diethyl ether or Hexane | 2 x 50 | mL |

| Expected Yield | |||

| Theoretical Yield | 32.76 | g | |

| Typical Experimental Yield | 29.5 - 31.1 | g | (90-95%) |

Experimental Protocol

This section details the methodology for the synthesis of this compound.

Materials:

-

Octadecenylamine (Oleylamine), high purity

-

Glacial Acetic Acid, ACS grade

-

Diethyl ether or n-Hexane, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 26.75 g (0.1 mol) of octadecenylamine in 100 mL of diethyl ether (or hexane). Place the flask in an ice bath on a magnetic stirrer and begin gentle stirring.

-

Acid Addition: Slowly add 6.01 g (0.1 mol) of glacial acetic acid to the stirred solution of octadecenylamine dropwise using a dropping funnel over a period of 30 minutes. Monitor the temperature of the reaction mixture and maintain it below 40°C. The addition of acetic acid to the amine can be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion. A white precipitate of this compound will form.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with two 50 mL portions of cold diethyl ether (or hexane) to remove any unreacted starting materials.

-

Drying: Dry the purified this compound in a vacuum desiccator or a drying oven at a temperature below 50°C to a constant weight. The final product should be a white, waxy solid.

Visualizations

Chemical Reaction Pathway

Figure 1: Synthesis of this compound.

Experimental Workflow

Figure 2: Experimental Workflow.

References

An In-depth Technical Guide to Octadecenylammonium Acetate and its Saturated Analogue, Octadecylammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of octadecenylammonium acetate and its saturated counterpart, octadecylammonium acetate. These long-chain alkyl ammonium salts are cationic surfactants of significant interest in pharmaceutical sciences, particularly in the development of novel drug and gene delivery systems. This document details their chemical structures, CAS numbers, physicochemical properties, and synthesis. Furthermore, it explores their applications in forming liposomes and solid lipid nanoparticles, including detailed experimental protocols and the mechanisms governing their interaction with biological systems.

Introduction

Long-chain alkyl ammonium salts are amphiphilic molecules characterized by a positively charged ammonium head group and a long hydrophobic alkyl chain. This structure imparts surfactant properties, allowing them to self-assemble in aqueous solutions and interact with cell membranes. This compound, an unsaturated C18 cationic surfactant, and octadecylammonium acetate, its saturated analogue, are particularly relevant in drug delivery research. Their ability to form cationic nanoparticles and liposomes makes them valuable tools for the encapsulation and targeted delivery of therapeutic agents, including small molecules, proteins, and nucleic acids. This guide aims to provide a detailed technical resource on these two compounds for researchers and professionals in the field of drug development.

Chemical Identification and Structure

The key difference between the two compounds lies in the saturation of the C18 alkyl chain.

This compound

More specifically known as (Z)-octadec-9-enylammonium acetate or oleylammonium acetate, this compound contains a cis double bond in its alkyl chain.

-

Chemical Structure:

-

CAS Number: 10460-00-1

-

Molecular Formula: C₂₀H₄₁NO₂

-

Molecular Weight: 327.55 g/mol

Octadecylammonium Acetate

Also known as stearylammonium acetate, this compound possesses a fully saturated C18 alkyl chain.

Physicochemical Properties

The physicochemical properties of these surfactants are crucial for their application in drug delivery systems. While specific experimental data for these exact acetate salts are not extensively published in readily available literature, properties can be inferred from their constituent amine precursors and general surfactant behavior.

| Property | This compound (Oleylammonium acetate) | Octadecylammonium Acetate (Stearylammonium acetate) |

| Appearance | - | White to off-white powder/crystal[3] |

| Melting Point (°C) | - | 75[2] |

| Boiling Point (°C) | - | 348.9 at 760 mmHg[2] |

| Solubility | Soluble in organic solvents. Forms micelles in water. | Soluble in organic solvents. Forms micelles in water. |

| Critical Micelle Concentration (CMC) | Expected to be in the low millimolar to micromolar range in aqueous solutions. | Expected to be in the low millimolar to micromolar range in aqueous solutions. The CMC for C18-chain cationic surfactants is generally low due to the high hydrophobicity. |

Note: The table is populated with available data; dashes indicate data not readily found in the searched literature.

Synthesis and Characterization

The synthesis of this compound and octadecylammonium acetate is a straightforward acid-base reaction.

General Synthesis Protocol

This protocol describes the general method for preparing long-chain alkylammonium acetate salts.

Materials:

-

Oleylamine or Stearylamine

-

Glacial Acetic Acid

-

Anhydrous solvent (e.g., ethanol, diethyl ether)

Procedure:

-

Dissolve the long-chain amine (oleylamine or stearylamine) in the anhydrous solvent in a reaction flask.

-

Slowly add an equimolar amount of glacial acetic acid to the solution while stirring. The reaction is exothermic.

-

Continue stirring at room temperature for a few hours to ensure the reaction goes to completion.

-

The product can be isolated by removing the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization from a suitable solvent.

dot

Caption: General workflow for the synthesis of long-chain alkylammonium acetates.

Characterization

The synthesized products should be characterized to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the presence of the alkyl chain, the ammonium proton, and the acetate counter-ion. For oleylammonium acetate, the protons around the double bond will give characteristic signals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the characteristic functional groups. Key expected peaks include N-H stretching and bending vibrations of the ammonium group, C-H stretching of the alkyl chain, and the carboxylate stretches of the acetate group.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the cation.

Applications in Drug Delivery

The primary application of these cationic lipids in drug development is as components of lipid-based nanoparticles for the delivery of therapeutic agents.

Cationic Liposomes

Cationic liposomes are vesicles composed of a lipid bilayer that are positively charged. They are formed by co-formulating a cationic lipid, like this compound or octadecylammonium acetate, with a neutral helper lipid such as dioleoylphosphatidylethanolamine (DOPE) or cholesterol. The positive charge facilitates the encapsulation of negatively charged molecules like nucleic acids (siRNA, mRNA, pDNA) through electrostatic interactions and promotes interaction with the negatively charged cell membrane, enhancing cellular uptake.

dot

Caption: Cellular uptake and endosomal escape pathway of cationic liposomes.

Experimental Protocol: Preparation of Cationic Liposomes by Thin-Film Hydration

-

Lipid Film Preparation:

-

Dissolve this compound (or octadecylammonium acetate) and a helper lipid (e.g., DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Dry the film further under vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., HEPES-buffered saline) by gentle rotation. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. For nucleic acid delivery, the liposomes are typically formed first and then complexed with the nucleic acid.

-

-

Size Reduction:

-

The resulting multilamellar vesicles (MLVs) are downsized to form small unilamellar vesicles (SUVs) by sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

-

Characterization:

-

The size distribution and zeta potential of the liposomes are determined by dynamic light scattering (DLS).

-

The morphology can be visualized using transmission electron microscopy (TEM).

-

Encapsulation efficiency is determined by separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in each fraction.

-

Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles are colloidal carriers with a solid lipid core. Cationic SLNs can be formulated using octadecylammonium acetate as a cationic surfactant to stabilize the nanoparticle dispersion and impart a positive surface charge. The solid matrix can protect encapsulated drugs from degradation and provide controlled release.

Experimental Protocol: Preparation of Cationic SLNs by Hot Homogenization

-

Preparation of Lipid and Aqueous Phases:

-

Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. The lipophilic drug is dissolved in the molten lipid.

-

Prepare an aqueous surfactant solution containing octadecylammonium acetate and a co-surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

-

-

Emulsification:

-

Disperse the hot lipid phase in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.

-

-

Homogenization:

-

Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

-

-

Cooling and Nanoparticle Formation:

-

Cool the resulting nanoemulsion to room temperature while stirring. The lipid droplets solidify, forming SLNs.

-

-

Characterization:

-

Characterize the SLNs for particle size, zeta potential, and drug entrapment efficiency as described for liposomes.

-

Mechanism of Action in Drug and Gene Delivery

The positive charge of nanoparticles formulated with this compound or octadecylammonium acetate is key to their biological activity.

-

Binding to Nucleic Acids: The cationic head groups interact electrostatically with the negatively charged phosphate backbone of nucleic acids, leading to their condensation and protection from nuclease degradation.

-

Interaction with Cell Membranes: The positively charged nanoparticles are attracted to the negatively charged cell surface (due to proteoglycans), promoting cellular uptake, primarily through endocytosis.

-

Endosomal Escape: Once inside the endosome, the cationic lipids are thought to facilitate the release of the therapeutic cargo into the cytoplasm. One proposed mechanism is the "proton sponge" effect, where the amine groups buffer the endosomal acidification, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosome. Another mechanism involves the interaction of the cationic lipid with the anionic lipids of the endosomal membrane, leading to membrane destabilization.

Conclusion

This compound and octadecylammonium acetate are versatile cationic surfactants with significant potential in drug delivery. Their ability to form positively charged liposomes and solid lipid nanoparticles enables the effective encapsulation and cellular delivery of a wide range of therapeutic molecules. Understanding their physicochemical properties and the mechanisms by which they interact with biological systems is crucial for the rational design of advanced and effective nanomedicines. This guide provides a foundational resource for researchers to explore the application of these compounds in their drug development endeavors.

References

- 1. Stearylamine acetate | C20H43NO2 | CID 255899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stearylamine acetate | CAS#:2190-04-7 | Chemsrc [chemsrc.com]

- 3. Stearyl Ammonium Acetate CAS 2190-04-7 - Stearylamine Acetate and Stearyl Ammonium Acetate [megawidechem.en.made-in-china.com]

- 4. STEARYLAMINE ACETATE | 2190-04-7 [chemicalbook.com]

In-Depth Technical Guide: Critical Micelle Concentration of Octadecenylammonium Acetate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of long-chain cationic surfactants, with a specific focus on octadecenylammonium acetate and its close structural analogs. Due to a lack of direct experimental data for this compound in publicly available literature, this document leverages data from its saturated and quaternary ammonium halide counterparts—namely octadecyltrimethylammonium chloride (OTAC) and octadecyltrimethylammonium bromide (OTAB). The guide synthesizes available quantitative data, discusses the critical influence of counter-ions on micellization, details standardized experimental protocols for CMC determination, and provides visual diagrams to illustrate key concepts and workflows. This document serves as a vital resource for researchers in materials science, drug formulation, and nanotechnology who utilize the self-assembly properties of cationic surfactants.

Introduction to Critical Micelle Concentration

The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized structures called micelles[1]. Below the CMC, surfactant molecules primarily exist as monomers and tend to adsorb at interfaces, leading to a significant decrease in surface tension. Above the CMC, the surface becomes saturated, and additional surfactant molecules self-assemble into micelles, with the surface tension remaining relatively constant.[2]

The CMC is a critical parameter in numerous applications, including:

-

Drug Delivery: Micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.

-

Detergency: The hydrophobic core of micelles solubilizes oils and grease.

-

Emulsification: Surfactants stabilize emulsions by forming a film at the oil-water interface.

The value of the CMC is influenced by several factors, including the length of the hydrophobic alkyl chain, the nature of the hydrophilic headgroup, the type of counter-ion, temperature, and the presence of electrolytes or other solutes.

Quantitative Data for Octadecylammonium Surfactant Analogs

| Surfactant Name | Abbreviation | Alkyl Chain | Headgroup | Counter-ion | CMC | Method | Temperature (°C) | Reference |

| Octadecyltrimethylammonium Chloride | OTAC | C18H37 | -N(CH3)3+ | Cl- | 980 ppm (~2.9 mM) | Conductivity | Not Specified | [3] |

| Octadecyltrimethylammonium Bromide | OTAB | C18H37 | -N(CH3)3+ | Br- | 0.33 mM | Not Specified | Not Specified |

Note: The CMC value for OTAC was reported in ppm and has been converted to mM for comparison, assuming the molecular weight of OTAC is approximately 348 g/mol . The specific conditions for the OTAB measurement were not detailed in the abstract.

The Influence of the Counter-ion on CMC: Acetate vs. Halides

The nature of the counter-ion plays a significant role in the micellization of ionic surfactants. The counter-ion's size, hydration, and ability to bind to the micellar surface all affect the electrostatic repulsions between the surfactant headgroups. More strongly bound or less hydrated counter-ions can more effectively shield these repulsions, leading to a lower CMC.

For cationic surfactants, the effect of monocarboxylate counter-ions has been shown to follow the order: formate > acetate > propionate > n-butyrate , with the CMC decreasing as the hydrophobicity of the counter-ion increases[4]. This trend is attributed to the increased ability of more hydrophobic counter-ions to penetrate the micellar structure, which enhances the neutralization of the headgroup charges and promotes micelle formation[4].

When comparing acetate to halide ions, the acetate ion is generally considered to be more "hydrophilic" and less polarizable than bromide or even chloride ions. Based on the established principles of counter-ion effects, it can be inferred that this compound would likely exhibit a higher CMC than its chloride or bromide counterparts. The less effective charge screening by the more hydrated acetate ion would result in greater electrostatic repulsion between the ammonium headgroups, thus requiring a higher monomer concentration to initiate micellization.

Experimental Protocols for CMC Determination

Several techniques are employed to determine the CMC of surfactants. For ionic surfactants like this compound, surface tensiometry and conductivity measurements are the most common and reliable methods.

Surface Tensiometry

Principle: This method relies on the principle that the surface tension of a solvent decreases with the addition of a surfactant up to the CMC. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than adsorbing at the surface. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.

Detailed Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant in the desired solvent (e.g., deionized water) at a concentration well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range both below and above the anticipated CMC.

-

Instrumentation: Utilize a surface tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method. Calibrate the instrument according to the manufacturer's instructions, typically with high-purity water.

-

Measurement:

-

Measure the surface tension of the pure solvent first.

-

Proceed with measuring the surface tension of each dilution, starting from the lowest concentration.

-

Ensure temperature control throughout the experiment, as surface tension is temperature-dependent.

-

Allow each solution to equilibrate before taking a measurement to ensure a stable reading.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will typically show two linear regions. The first region exhibits a steep negative slope, and the second region, at higher concentrations, is nearly horizontal.

-

The CMC is determined from the intersection of the two lines fitted to these linear regions.

-

Conductivity Measurement

Principle: This method is suitable for ionic surfactants. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as it exists as dissociated ions. Upon micelle formation, the mobility of the surfactant ions is reduced because they are aggregated into larger, slower-moving entities. Additionally, the micelles bind a fraction of the counter-ions, further reducing the number of free charge carriers. This results in a change in the slope of the conductivity versus concentration plot.

Detailed Methodology:

-

Preparation of Solutions: As with surface tensiometry, prepare a stock solution and a series of dilutions. High-purity, deionized water with low intrinsic conductivity is essential.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Measure the conductivity of the pure solvent.

-

Measure the conductivity of each surfactant solution, starting from the lowest concentration.

-

Rinse the conductivity probe thoroughly with the next solution to be measured before recording the value to avoid cross-contamination.

-

Ensure a constant temperature is maintained throughout the experiment.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will show two distinct linear regions with different slopes.

-

The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the plot.

-

Visualizing Key Concepts and Workflows

Experimental Workflow for CMC Determination via Surface Tensiometry

References

A Technical Guide to the Thermal Stability of Octadecenylammonium Acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octadecenylammonium acetate, a long-chain alkylammonium salt, belongs to a class of compounds with diverse applications, including as surfactants, phase-transfer catalysts, and in the formulation of drug delivery systems. The thermal stability of this compound is a critical parameter that dictates its processing, storage, and application conditions. This technical guide synthesizes available information on related compounds to provide a comprehensive overview of the expected thermal behavior of this compound.

Expected Thermal Decomposition Profile

The thermal decomposition of ammonium acetate salts typically proceeds through the loss of ammonia and acetic acid. For long-chain primary ammonium acetates like this compound, the decomposition is expected to occur at a higher temperature compared to simple ammonium acetate due to the increased molecular weight and van der Waals forces associated with the long alkyl chain.

A study on the thermal properties of various ammonium carboxylates found a trend of increasing thermal stability with higher molar mass[1]. Simple ammonium acetate shows a peak decomposition temperature of around 133.8°C[1]. In contrast, more complex quaternary ammonium salts used in nanocomposites have been observed to degrade at temperatures of 170°C and above[2]. Aromatic quaternary ammonium bromides have been shown to start decomposing in the range of 170-190°C[3]. Based on these findings, it is reasonable to infer that the decomposition of this compound will likely initiate in a similar or higher temperature range.

The expected decomposition pathway involves the dissociation of the ammonium salt back to the free amine (octadecenylamine) and acetic acid, which would then volatilize.

Quantitative Thermal Analysis Data (Analogous Compounds)

While specific data for this compound is unavailable, the following table summarizes the thermal decomposition data for related ammonium salts to provide a comparative reference.

| Compound Name | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Analysis Method | Atmosphere | Reference |

| Ammonium Acetate | ~110-112 | 133.8 | TGA | - | [1] |

| Ammonium Benzoate | - | 194.72 | TGA | - | [1] |

| Ammonium Salicylate | - | 204.23 | TGA | - | [1] |

| Di-talloyldimethylammonium (in organoclay) | ≥ 170 | - | TGA | - | [2] |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, the following standard experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, residual mass, and discerning different stages of degradation.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min) to purge evolved gases.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 500°C).

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is determined from the initial significant weight loss, and the peak decomposition temperature can be identified from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures such as melting, crystallization, and to study thermal decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: Typically nitrogen, with a constant purge rate.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected decomposition.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events. For decomposition, an endothermic or exothermic peak will be observed, often broad and in conjunction with the weight loss seen in TGA.

Visualizations

Logical Workflow for Thermal Stability Assessment

Caption: Workflow for the comprehensive thermal stability assessment of this compound.

Postulated Thermal Decomposition Pathway

Caption: Postulated primary thermal decomposition pathway of this compound.

Conclusion

While direct experimental data for this compound is lacking, a systematic comparison with related short-chain and long-chain ammonium salts allows for an educated estimation of its thermal stability. It is anticipated that this compound will exhibit greater thermal stability than simple ammonium acetate, with a decomposition onset likely in the range of 170-200°C. The primary decomposition products are expected to be octadecenylamine and acetic acid. For any application where thermal stress is a factor, it is imperative to conduct empirical thermal analysis using standard techniques such as TGA and DSC to precisely determine the safe operating temperature range for this compound.

References

An In-Depth Technical Guide to Octadecenylammonium Acetate and its Saturated Analogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular properties of octadecenylammonium acetate, a cationic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems and nanoparticle synthesis. For comparative purposes, this guide also details the properties of its saturated counterpart, octadecylammonium acetate.

Molecular Structure and Composition

This compound is an ammonium salt formed through the reaction of octadecenylamine, an 18-carbon unsaturated fatty amine, with acetic acid. The "octadecenyl" designation indicates the presence of a double bond within the 18-carbon alkyl chain. A prevalent isomer of octadecenylamine is oleylamine, where the cis double bond is located at the 9th carbon position.

In contrast, octadecylammonium acetate, also known as stearylamine acetate, is the saturated analogue, lacking a double bond in its 18-carbon alkyl chain. This seemingly minor structural difference significantly influences their physical and chemical properties.

Quantitative Molecular Data

The following table summarizes the key molecular data for both this compound and octadecylammonium acetate, facilitating a clear comparison.

| Property | This compound | Octadecylammonium Acetate |

| Molecular Formula | C20H41NO2 | C20H43NO2[1] |

| Molecular Weight | 327.55 g/mol | 329.6 g/mol [1][2] |

| Component Amine | Octadecenylamine (e.g., Oleylamine: C18H37N)[3][4][5][6][7] | Octadecylamine (Stearylamine: C18H39N) |

| Component Acid | Acetic Acid (C2H4O2) | Acetic Acid (C2H4O2) |

Experimental Protocols

The determination of the molecular weight for these compounds is typically achieved through standard analytical chemistry techniques.

Methodology for Molecular Weight Determination:

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the preferred method for accurately determining the molecular weight. The compound is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured, providing a precise molecular weight.

-

Titration: Acid-base titration can be employed to determine the equivalent weight of the ammonium salt. A known mass of the sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base. The endpoint of the titration allows for the calculation of the molar mass.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound. Integration of the proton signals can be used to verify the ratio of the alkyl chain protons to the acetate protons, indirectly supporting the molecular formula.

Visualization of Molecular Association

The formation of this compound is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of octadecenylamine accepts a proton from acetic acid. This results in the formation of the octadecenylammonium cation and the acetate anion, which are held together by electrostatic attraction.

Caption: Formation of this compound from its constituent amine and acid.

References

- 1. Octadecylazanium;acetate | C20H43NO2 | CID 16608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stearylamine acetate | C20H43NO2 | CID 255899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Oleylamine | C18H37N | CID 5356789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oleylamine - Wikipedia [en.wikipedia.org]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Oleylamine 50.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

A Technical Guide to the Spectroscopic Characterization of Octadecenylammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecenylammonium acetate is an organic salt composed of a long-chain unsaturated alkylammonium cation and an acetate anion. As a cationic surfactant, it holds potential in various applications, including as a formulation excipient in drug delivery systems, a stabilizer for nanoparticles, and a component in antimicrobial preparations. A thorough understanding of its chemical structure and purity is paramount for its effective and safe use. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound, based on data from its constituent ions and closely related analogs. It also outlines generalized experimental protocols for acquiring such data and presents a typical workflow for spectroscopic analysis.

Due to the limited availability of published spectroscopic data for this compound as a single entity, this guide utilizes representative data from oleylamine ((9Z)-octadec-9-en-1-amine), the precursor to the octadecenylammonium cation, and ammonium acetate for the counter-ion. This approach allows for a comprehensive estimation of the expected spectral characteristics of the target compound.

Data Presentation

The following tables summarize the expected quantitative data for this compound based on the analysis of its components and analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assignment | Expected Chemical Shift (ppm) | Notes |

| Octadecenylammonium Cation | ||

| -CH=CH- | ~5.34 | Olefinic protons, multiplet. |

| -CH₂-NH₃⁺ | ~2.9-3.1 | Protons alpha to the ammonium group, triplet. |

| =CH-CH₂- | ~2.01 | Allylic protons, multiplet. |

| -CH₂-CH₂-NH₃⁺ | ~1.6-1.7 | Protons beta to the ammonium group, multiplet. |

| -(CH₂)n- | ~1.28 | Methylene chain, broad singlet. |

| -CH₃ | ~0.88 | Terminal methyl group, triplet. |

| -NH₃⁺ | Variable | Broad singlet, position dependent on solvent and concentration. |

| Acetate Anion | ||

| CH₃-COO⁻ | ~1.9 | Singlet. From ammonium acetate data in D₂O[1]. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assignment | Expected Chemical Shift (ppm) | Notes |

| Octadecenylammonium Cation | ||

| -CH=CH- | ~130 | Olefinic carbons. |

| -CH₂-NH₃⁺ | ~40-42 | Carbon alpha to the ammonium group. |

| -(CH₂)n- | ~22-32 | Methylene chain carbons. |

| -CH₃ | ~14 | Terminal methyl carbon. |

| Acetate Anion | ||

| CH₃-COO⁻ | ~24 | From tetramethylammonium acetate data[2]. |

| CH₃-C OO⁻ | ~182 | From tetramethylammonium acetate data[2]. |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Ammonium) | 3000-3300 | Broad absorption, characteristic of the ammonium salt. |

| C-H Stretch (Aliphatic) | 2850-2960 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |

| C=O Stretch (Acetate) | ~1560-1580 (asymmetric), ~1415 (symmetric) | Characteristic strong absorptions for the carboxylate anion. |

| N-H Bend (Ammonium) | ~1500-1600 | Bending vibration of the N-H bonds. |

| C=C Stretch (Olefinic) | ~1650 | Weak absorption, characteristic of the double bond in the octadecenyl chain. |

| C-H Bend (Aliphatic) | ~1465 | Scissoring and bending of CH₂ groups. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [Octadecenylammonium Cation]+ | ~268.29 | Calculated for [C₁₈H₃₈N]⁺. In positive ion mode ESI-MS, this would be the parent ion of the cation. |

| [M+H]⁺ of Oleylamine | 268.3 | The protonated molecular ion of the free amine, often observed. |

| [Acetate Anion]⁻ | 59.01 | Calculated for [C₂H₃O₂]⁻. Would be observed in negative ion mode. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical as the -NH₃⁺ protons may exchange with deuterium in D₂O, leading to signal broadening or disappearance.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Solvent suppression techniques may be necessary if residual solvent signals obscure analyte peaks.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), a spectral width of 0 to 200 ppm, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal or the KBr pellet.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for analyzing this salt. This could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

-

Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to observe the cation and anion, respectively.

-

Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas pressure of 10-20 psi, and a drying gas temperature of 200-300 °C.

-

Scan over a mass-to-charge (m/z) range of 50 to 500.

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ions of the octadecenylammonium cation and the acetate anion.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide: Phase Behavior of Octadecenylammonium Acetate at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated phase behavior of octadecenylammonium acetate at various temperatures. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from closely related long-chain alkylammonium salts to predict its thermal properties and phase transitions. Detailed experimental protocols for differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are provided to enable researchers to characterize this and similar surfactant systems. Furthermore, a hypothetical cellular interaction pathway is proposed, considering the potential application of such cationic surfactants in drug delivery systems.

Introduction

This compound is a cationic surfactant with potential applications in various fields, including as a formulation excipient in drug delivery, a stabilizer in emulsions, and a component in antimicrobial preparations. The functionality of this amphiphilic molecule is intrinsically linked to its self-assembly and phase behavior in response to temperature changes. Understanding these phase transitions—from crystalline states to various liquid crystalline and micellar structures—is critical for controlling its performance in specific applications.

This guide addresses the current knowledge gap by providing a predictive overview of the phase behavior of this compound, based on data from analogous long-chain alkylammonium compounds. It serves as a practical resource for researchers by detailing the necessary experimental methodologies for its characterization and by visualizing key experimental and conceptual workflows.

Predicted Phase Behavior of this compound

The thermal behavior of long-chain surfactants is characterized by several key transitions:

-

Krafft Temperature (Tk): The temperature at which the solubility of the surfactant equals its critical micelle concentration (CMC). Below the Krafft temperature, the surfactant exists predominantly as crystalline or hydrated solid phases.

-

Solid-Solid Transitions: Changes in the packing of the alkyl chains in the solid state.

-

Melting Temperature (Tm): The transition from a solid or gel phase (Lβ) to a more fluid liquid crystalline phase (Lα), where the hydrocarbon chains become disordered.

-

Decomposition Temperature (Td): The temperature at which the molecule begins to chemically degrade.

Table 1: Predicted Thermal Transitions for this compound

| Transition Type | Predicted Onset Temperature (°C) | Predicted Enthalpy Change (ΔH, kJ/mol) | Phase Description |

| Solid-Solid Transition | 35 - 45 | 15 - 25 | Reorganization of alkyl chain packing in the crystalline state. |

| Melting (Gel to Liquid Crystal) | 60 - 75 | 30 - 50 | Transition from a more ordered gel phase (Lβ) to a disordered liquid crystalline phase (Lα). |

| Decomposition | > 150 | - | Onset of thermal degradation. |

Experimental Protocols

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, 0°C.

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature above the expected final transition but below the decomposition temperature (e.g., 180°C).

-

Hold the sample at the high temperature for a few minutes to ensure thermal equilibrium.

-

Cool the sample back to the starting temperature at the same rate.

-

A second heating scan is often performed to observe the behavior of the sample after a defined thermal history.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of each transition. The enthalpy is calculated by integrating the area under the transition peak.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline and liquid crystalline phases and to determine their structural parameters, such as the lamellar d-spacing.

Methodology:

-

Sample Preparation: A small amount of the this compound sample is placed in a temperature-controlled sample holder. For studying lyotropic phases, the sample is hydrated to the desired water content.

-

Instrument Setup: The instrument is configured for small-angle X-ray scattering (SAXS) to probe the larger length scales of liquid crystalline structures and wide-angle X-ray scattering (WAXS) to analyze the short-range order of alkyl chain packing.

-

Data Collection:

-

XRD patterns are collected at various temperatures, corresponding to the different phases identified by DSC.

-

The sample is allowed to equilibrate at each temperature before data collection.

-

-

Data Analysis:

-

The positions of the diffraction peaks are used to identify the phase. For a lamellar phase, a series of equidistant peaks are expected in the SAXS region.

-

The d-spacing of the lamellar phase is calculated using Bragg's Law: nλ = 2d sin(θ) , where n is the order of the reflection, λ is the X-ray wavelength, d is the lamellar spacing, and θ is the scattering angle.

-

The WAXS pattern provides information on the packing of the alkyl chains (e.g., a sharp peak around 4.2 Å indicates a hexagonal packing in a gel phase, while a broad peak around 4.5 Å suggests a disordered liquid-like state).

-

Visualizations

Hypothetical Cellular Interaction Pathway for Drug Delivery

Long-chain cationic surfactants are known to interact with negatively charged cell membranes, making them suitable for enhancing the cellular uptake of nanoparticles in drug delivery systems. The following diagram illustrates a hypothetical pathway for an this compound-coated nanoparticle.

Caption: Hypothetical pathway of a drug-loaded nanoparticle.

Experimental Workflow for Phase Behavior Characterization

The characterization of a novel surfactant's phase behavior follows a logical progression of experiments. The workflow below outlines the key steps.

Caption: Workflow for characterizing surfactant phase behavior.

Conclusion

While direct experimental data on the phase behavior of this compound remains to be published, this technical guide provides a robust framework for its anticipated thermal properties and a clear path forward for its experimental characterization. By leveraging data from analogous long-chain alkylammonium salts, we predict that this compound will exhibit characteristic solid-solid, melting, and decomposition transitions. The detailed DSC and XRD protocols provided herein offer a standardized approach for researchers to validate these predictions and to construct a comprehensive phase diagram. The conceptual diagrams of cellular interaction and experimental workflow serve to guide future research and application development, particularly in the realm of drug delivery. It is imperative that the predictions and protocols outlined in this guide are followed by rigorous experimental investigation to fully elucidate the rich phase behavior of this promising surfactant.

Synthesis of Unsaturated Long-Chain Ammonium Acetates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of unsaturated long-chain ammonium acetates, a class of amphiphilic molecules with potential applications in drug delivery, materials science, and as bioactive agents. The synthesis is predicated on a straightforward acid-base reaction between an unsaturated long-chain primary amine and acetic acid. This document details the experimental protocol, purification methods, and characterization techniques for a representative compound, oleylammonium acetate. Furthermore, a generalized mechanism of the biological activity of long-chain ammonium salts is presented. All quantitative data and experimental procedures are based on established chemical principles and analogous reactions reported in the literature.

Introduction

Unsaturated long-chain ammonium acetates are ionic compounds characterized by a long, hydrophobic, unsaturated alkyl chain and a hydrophilic ammonium acetate head group. This amphiphilic nature imparts surfactant-like properties, making them interesting candidates for the formation of micelles, vesicles, and other self-assembled structures relevant to drug delivery systems. The presence of a double bond in the alkyl chain can influence the fluidity of these structures. Moreover, long-chain ammonium salts are known to exhibit antimicrobial properties, primarily through the disruption of cell membranes.[1][2] This guide provides a detailed methodology for the synthesis of these compounds, using oleylammonium acetate as a primary example.

Synthetic Workflow

The synthesis of unsaturated long-chain ammonium acetates is achieved through a direct acid-base neutralization reaction. The workflow involves the reaction of the amine with acetic acid, followed by purification of the resulting salt.

Caption: General workflow for the synthesis and characterization of oleylammonium acetate.

Experimental Protocols

Synthesis of Oleylammonium Acetate

This protocol is based on the principles of acid-base reactions between primary amines and carboxylic acids.[3]

Materials:

-

Oleylamine (C₁₈H₃₇N, cis-9-Octadecen-1-amine), technical grade (≥90%)

-

Glacial Acetic Acid (CH₃COOH), ACS reagent grade (≥99.7%)

-

Diethyl ether (anhydrous)

-

Hexane (anhydrous)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve oleylamine (e.g., 26.75 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

-

While stirring the solution at room temperature, add glacial acetic acid (e.g., 6.01 g, 0.1 mol) dropwise over a period of 10-15 minutes. The reaction is exothermic, and a white precipitate may begin to form.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the flask in an ice bath for 30 minutes to maximize precipitation of the ammonium salt.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two portions of 20 mL of cold anhydrous hexane to remove any unreacted oleylamine.

-

Dry the purified oleylammonium acetate under vacuum at room temperature to a constant weight.

Purification of the Product

For higher purity, the crude product can be recrystallized.

-

Suspend the crude oleylammonium acetate in a minimal amount of warm diethyl ether.

-

Add hexane dropwise until the solution becomes cloudy, then allow it to cool to room temperature and subsequently in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Quantitative Data

The following table provides a template for recording the quantitative data from the synthesis of oleylammonium acetate.

| Parameter | Theoretical Value | Experimental Value | Notes |

| Reactants | |||

| Oleylamine (g) | 26.75 | 0.1 mol | |

| Acetic Acid (g) | 6.01 | 0.1 mol | |

| Product | |||

| Theoretical Yield (g) | 32.76 | Based on 100% conversion | |

| Actual Yield (g) | Mass of the dried, purified product | ||

| Yield (%) | 100% | (Actual Yield / Theoretical Yield) * 100 | |

| Characterization | |||

| Melting Point (°C) | N/A | To be determined | |

| ¹H NMR (δ, ppm) | See Section 5.1 | To be recorded | |

| FTIR (cm⁻¹) | See Section 5.2 | To be recorded |

Characterization of Oleylammonium Acetate

¹H NMR Spectroscopy

The ¹H NMR spectrum of the product is expected to show characteristic peaks for both the oleyl chain and the acetate counterion. The spectrum should be recorded in a suitable deuterated solvent, such as CDCl₃.

Expected Chemical Shifts (δ, ppm):

| Assignment | Expected Shift (ppm) | Notes |

| -CH=CH- (vinylic protons) | ~5.35 (multiplet) | Characteristic of the double bond in the oleyl chain.[4] |

| -CH₂-NH₃⁺ (alpha to nitrogen) | ~2.9-3.1 (triplet) | A downfield shift is expected compared to oleylamine (~2.68 ppm) due to the protonation of the amine group.[4][5] |

| -CH₃ (acetate) | ~2.05 (singlet) | A sharp singlet corresponding to the methyl protons of the acetate ion. |

| -CH₂-C=C (allylic protons) | ~2.0 (multiplet) | Protons adjacent to the double bond.[4] |

| -(CH₂)n- (alkyl chain) | ~1.2-1.4 (broad) | A large, broad signal corresponding to the methylene groups of the long alkyl chain. |

| -CH₃ (terminal methyl) | ~0.88 (triplet) | The terminal methyl group of the oleyl chain.[4] |

| -NH₃⁺ | Broad, variable | The protons on the ammonium group often appear as a broad signal and its position can vary depending on concentration and solvent. |

FTIR Spectroscopy

The formation of the ammonium acetate salt can be confirmed by the appearance of new bands and shifts in existing bands in the IR spectrum.

Expected Absorption Bands (cm⁻¹):

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H stretch (ammonium) | 3200-2800 (broad) | A broad absorption band characteristic of the N-H stretching vibrations in an ammonium salt. |

| C-H stretch (alkane/alkene) | 3005, 2925, 2855 | The C-H stretch of the =C-H group appears around 3005 cm⁻¹. The asymmetric and symmetric stretches of the -CH₂- groups are at ~2925 and ~2855 cm⁻¹, respectively.[6] |

| C=O stretch (carboxylate) | ~1570 (strong) | Asymmetric stretching of the carboxylate anion. |

| N-H bend (ammonium) | ~1500 (medium) | Bending vibration of the N-H bonds in the ammonium group. |

| C=O stretch (carboxylate) | ~1400 (medium) | Symmetric stretching of the carboxylate anion. |

Mechanism of Biological Action

Long-chain ammonium salts are known for their antimicrobial activity, which is primarily attributed to their interaction with and disruption of the bacterial cell membrane.[1][2] While specific signaling pathways for unsaturated long-chain primary ammonium acetates are not well-documented, a general mechanism can be proposed based on the activity of similar cationic surfactants.

References

- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Oleylamine(112-90-3) 1H NMR [m.chemicalbook.com]

- 5. Influence of Binary Ligands in Designing Cesium Lead Halide (CsPbX3, X = Cl, Br, I) Perovskite Nanocrystals-Oleic Acid and Oleylamine [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Characterization of Long-Chain Ammonium Salts

<

For Researchers, Scientists, and Drug Development Professionals

Long-chain ammonium salts, particularly quaternary ammonium compounds (QACs), are a class of molecules with broad applications, serving as surfactants, disinfectants, fabric softeners, and crucial excipients in drug delivery systems.[1][2] Their amphiphilic nature, consisting of a positively charged nitrogen headgroup and one or more long alkyl chains, dictates their functionality. A thorough and precise characterization of these salts is paramount for ensuring product quality, stability, safety, and efficacy.

This technical guide provides an in-depth overview of the core analytical techniques employed to characterize long-chain ammonium salts. It details the principles, experimental protocols, and data interpretation for each method, supplemented with quantitative data and workflow visualizations to support researchers in their analytical endeavors.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of long-chain ammonium salts.[3] It provides detailed information about the molecular framework by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. For QACs, NMR confirms the presence and identity of the alkyl chains, the headgroup substituents, and the counter-ion's influence on the cationic center.

In solution, especially for surfactant applications, NMR can distinguish between monomers and aggregated forms like micelles.[4] Below the critical micelle concentration (CMC), sharp signals corresponding to the monomer are observed. Above the CMC, the appearance of a second set of signals or significant line broadening indicates the formation of micelles and allows for the study of exchange dynamics between the monomeric and aggregated states.[4][5]

Logical Relationship of NMR Data

The following diagram illustrates the information derived from NMR analysis for structural confirmation.

References

- 1. Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography [aura.american.edu]

- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 5. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Cationic Surfactants in Materials Science: A Technical Guide

Cationic surfactants, distinguished by their positively charged hydrophilic head groups, are a cornerstone of modern materials science. Their unique amphiphilic nature and ability to interact with a wide array of surfaces and molecules have made them indispensable in the rational design and fabrication of advanced materials. This technical guide provides an in-depth exploration of the core principles and applications of cationic surfactants for researchers, scientists, and drug development professionals. We will delve into their role in nanoparticle synthesis, drug and gene delivery systems, and their antimicrobial properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Applications and Mechanisms

The versatility of cationic surfactants stems from their ability to self-assemble into various structures and their electrostatic interactions with negatively charged entities.[1][2] This section explores their primary applications in materials science.

Nanoparticle Synthesis and Stabilization

Cationic surfactants are instrumental in the bottom-up synthesis of nanoparticles, where they act as templates, capping agents, and stabilizers.[3][4] Their presence during synthesis influences the nucleation and growth of nanoparticles, allowing for precise control over their size, shape, and surface properties.[5] One of the most prominent examples is the use of cetyltrimethylammonium bromide (CTAB) in the synthesis of gold nanorods, where it preferentially binds to specific crystal facets, directing anisotropic growth.[4] The positive charge imparted by the surfactant layer prevents agglomeration through electrostatic repulsion, ensuring the colloidal stability of the nanoparticles.[4]

Drug Delivery Systems

In the pharmaceutical sciences, cationic surfactants are employed to enhance the delivery of therapeutic agents. They are key components in the formulation of self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions.[1][6][7] The positive surface charge of these delivery vehicles can facilitate interaction with negatively charged cell membranes, potentially increasing drug absorption and cellular uptake.[1] However, this enhanced interaction can also lead to increased cytotoxicity, a critical consideration in formulation development.[6][7] The choice of cationic surfactant and its concentration must be carefully optimized to balance efficacy and safety.[8]

Gene Delivery

The delivery of genetic material, such as plasmid DNA and siRNA, for therapeutic purposes is a significant challenge due to the net negative charge and large size of these molecules. Cationic surfactants and lipids are at the forefront of non-viral gene delivery strategies.[9][10][11] They electrostatically complex with the anionic phosphate backbone of nucleic acids, condensing them into compact, positively charged nanoparticles known as lipoplexes or polyplexes.[11][12] This complexation protects the genetic material from enzymatic degradation and facilitates its entry into cells via endocytosis.[11] Gemini surfactants, which possess two hydrophilic head groups and two hydrophobic tails, have shown particular promise in gene delivery due to their lower critical micelle concentration and enhanced ability to compact DNA.[9][13]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on cationic surfactants in various materials science applications.

Table 1: Cytotoxicity of Cationic Surfactants in Self-Emulsifying Drug Delivery Systems (SEDDS) [6][8]

| Cationic Surfactant | Concentration in SEDDS (% m/m) | Resulting Zeta Potential (mV) | In Vitro Cytotoxicity (Rank Order) | Hemolytic Activity |

| Control (SEDDS alone) | 0 | -9.0 ± 0.3 | N/A | Baseline |

| 1-decyl-3-methylimidazolium chloride | 1 | +20.1 ± 1.1 | 5 (Least Toxic) | Synergistic with SEDDS |

| Octylamine | 5 | +28.8 ± 1.6 | 4 | Synergistic with SEDDS |

| Alkyltrimethylammonium bromide | 1 | +25.4 ± 0.9 | 3 | Synergistic with SEDDS |

| Benzalkonium chloride | 5 | +26.7 ± 1.2 | 2 | Synergistic with SEDDS |

| Hexadecylpyridinium chloride | 1 | +22.3 ± 0.8 | 1 (Most Toxic) | Synergistic with SEDDS |

Table 2: Physicochemical Properties of Nanoparticles Synthesized with Cationic Surfactants [14][15]

| Nanoparticle Type | Cationic Surfactant (Capping Agent) | Average Particle Size (DLS, nm) | Zeta Potential (mV) |

| Silver Nanoparticles | Cetyltrimethylammonium bromide (CTAB) | 5.5 ± 0.50 | +45.2 |

| Silver Nanoparticles | Di-n-dodecyldimethylammonium bromide (DDAB) | 9.20 ± 0.20 | +52.8 |

| Copper Nanoparticles | Cetyltrimethylammonium bromide (CTAB) | Not Specified | Positive |

| Mesoporous Silica Nanoparticles | Cetyltrimethylammonium bromide (CTAB) | Dependent on Surf/Si ratio | Positive |

Table 3: Performance of Cationic Surfactant-Capped Nanoparticles in Specific Applications [16]

| Application | Cationic Surfactant (CS) / Capped Nanoparticle | Salinity (% NaCl) | Corrosion Inhibition Efficiency (%) |

| Corrosion Inhibition | Synthesized Cationic Surfactant (CS) | 3.5 | 85.7 |

| Corrosion Inhibition | Zinc Nanoparticles capped with CS (ZnNPs-C-CS) | 3.5 | 88.6 |

| Corrosion Inhibition | Manganese Nanoparticles capped with CS (MnNPs-C-CS) | 3.5 | 94.0 |

| Corrosion Inhibition | Tin Nanoparticles capped with CS (SnNPs-C-CS) | 3.5 | 96.9 |

Detailed Experimental Protocols

This section provides standardized protocols for key experiments involving cationic surfactants in materials science.

Protocol 1: Synthesis of CTAB-Stabilized Silver Nanoparticles

Objective: To synthesize silver nanoparticles (AgNPs) using a chemical reduction method with CTAB as a stabilizing agent.[14]

Materials:

-

Silver nitrate (AgNO₃) solution (0.01 M)

-

Cetyltrimethylammonium bromide (CTAB) solution (0.01 M)

-

Glucose solution (5.0 mM)

-

Sodium hydroxide (NaOH) solution (0.01 M)

-

Deionized water

-

Magnetic stirrer with heating plate

-

Glassware

Procedure:

-

In a reaction vessel, add 50 mL of 0.01 M CTAB solution.

-

While vigorously stirring, slowly add 50 mL of 0.01 M AgNO₃ solution to the CTAB solution to form the AgNO₃-CTAB complex.

-

In a separate vessel, add 50 mL of 0.01 M NaOH solution to 25 mL of 5.0 mM glucose solution.

-

Add the AgNO₃-CTAB complex to the glucose-NaOH mixture under vigorous magnetic stirring.

-

Heat the reaction mixture to 50°C and maintain for 5 hours, or until a color change indicates nanoparticle formation.

-

To purify the nanoparticles, centrifuge the suspension at 8000 rpm for 30 minutes to separate the nanoparticles from unbound CTAB.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps twice more.

-

Store the purified nanoparticle suspension at room temperature.

Protocol 2: Characterization of Cationic Surfactant-Functionalized Nanoparticles

Objective: To determine the physicochemical properties of the synthesized nanoparticles.

A. Dynamic Light Scattering (DLS) for Particle Size Analysis [15]

-

Dilute a small aliquot of the purified nanoparticle suspension in deionized water to an appropriate concentration (to avoid multiple scattering effects).

-

Transfer the diluted sample to a disposable cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).

-

Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.

B. Zeta Potential for Surface Charge Measurement [15]

-

Dilute the purified nanoparticle suspension in an appropriate buffer or deionized water.

-

Inject the sample into a disposable zeta cell, ensuring no air bubbles are present.

-

Place the cell in the instrument.

-

Apply an electric field and measure the electrophoretic mobility of the particles.

-

The instrument's software will calculate the zeta potential based on the electrophoretic mobility.

C. Transmission Electron Microscopy (TEM) for Morphological Analysis

-

Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

-

Allow the solvent to evaporate completely. A negative staining agent (e.g., uranyl acetate) may be used if necessary to enhance contrast.

-

Insert the dried grid into the TEM.

-

Acquire images at various magnifications to observe the size, shape, and morphology of the nanoparticles.

Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay

Objective: To assess the cytotoxicity of cationic surfactant-containing formulations on a mammalian cell line (e.g., Caco-2).[6][8]

Materials:

-

Caco-2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Cationic surfactant formulations (at various concentrations)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed Caco-2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the cationic surfactant formulations in cell culture medium.

-

Remove the old medium from the cells and replace it with 100 µL of the diluted formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the plate for a predetermined exposure time (e.g., 24 or 48 hours).

-

After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the role of cationic surfactants in materials science.

Caption: Cationic surfactant micelle structure in an aqueous solution.

Caption: Workflow for nanoparticle synthesis using a cationic surfactant.

Caption: Pathway of cationic surfactant-mediated gene delivery.

References

- 1. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cationic surfactants: A review [research.chalmers.se]

- 3. ijcmas.com [ijcmas.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Self-emulsifying drug delivery systems and cationic surfactants: do they potentiate each other in cytotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Cationic Single-Chained Surfactants with a Functional Group at the End of the Hydrophobic Tail DNA Compacting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gene transfer by cationic surfactants is essentially limited by the trapping of the surfactant/DNA complexes onto the cell membrane: a fluorescence investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cationic Gemini Surfactants: A Review [jstage.jst.go.jp]

- 14. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The wet chemical synthesis of surfactant-capped quasi-spherical silver nanoparticles with enhanced antibacterial activity - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00408A [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Use of Octadecenylammonium Acetate in Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecenylammonium acetate, the salt formed from octadecenylamine (oleylamine) and acetic acid, is a versatile surfactant and capping agent for the synthesis of a wide array of nanoparticles. This compound combines the properties of a long-chain alkylamine with an acetate counter-ion, offering unique control over nanoparticle nucleation and growth. Oleylamine, a primary amine with an 18-carbon chain and a single double bond, can act as a solvent, a reducing agent, and a stabilizing ligand.[1][2] The acetate ion serves as an effective stabilizer, preventing nanoparticle agglomeration through electrostatic repulsion.[3][4][5] This combination allows for the synthesis of monodisperse metallic, metal oxide, and semiconductor nanostructures with tunable sizes and shapes.[6][7]

These application notes provide an overview of the utility of this compound in nanoparticle synthesis and detailed protocols for its application.

Core Principles and Signaling Pathways

The synthesis of nanoparticles using this compound typically involves the thermal decomposition of a metal precursor in a high-boiling point solvent. The this compound plays multiple roles in this process:

-

Surfactant and Stabilizer: The long alkyl chain of the octadecenylammonium ion provides a steric barrier, preventing the aggregation of nanoparticles. The acetate ion can also adsorb to the nanoparticle surface, providing electrostatic stabilization.[3][5]

-

Solvent: At elevated temperatures, this compound can act as a solvent for the metal precursors.

-

Reducing Agent: The amine group can reduce metal precursors to their zerovalent state, initiating nanoparticle formation.[8]

-

Shape-Directing Agent: The differential binding of the ligand to various crystallographic faces of the growing nanoparticle can direct its final morphology.

The general workflow for nanoparticle synthesis using this method is depicted in the following diagram:

Experimental Protocols

Protocol 1: Synthesis of Monodisperse Metal Oxide Nanoparticles (e.g., Fe₃O₄)

This protocol describes the synthesis of magnetite (Fe₃O₄) nanoparticles using an iron precursor and this compound as the surfactant.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

This compound

-

1-Octadecene

-

Ethanol (anhydrous)

-

Hexane (anhydrous)

-

Nitrogen or Argon gas supply

-

Three-neck round-bottom flask, condenser, heating mantle, thermocouple, magnetic stirrer.

Procedure:

-

In a 100 mL three-neck flask, combine Fe(acac)₃ (2 mmol), this compound (6 mmol), and 1-octadecene (20 mL).

-

Attach the flask to a condenser and a gas line for inert atmosphere.

-

Stir the mixture and heat to 120°C under a gentle flow of nitrogen or argon for 30 minutes to remove water and oxygen.

-

Increase the temperature to 200°C and maintain for 2 hours.

-

Raise the temperature to 300°C and reflux for 1 hour.

-

After the reaction, cool the mixture to room temperature.

-

Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation (8000 rpm, 10 minutes).

-

Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of hexane.

-

Repeat the precipitation and washing steps with ethanol two more times.

-

Finally, disperse the purified nanoparticles in a nonpolar solvent like hexane or toluene for storage.

Expected Results:

This method typically yields monodisperse Fe₃O₄ nanoparticles with sizes ranging from 5 to 20 nm, depending on the reaction time and temperature. The size and morphology can be confirmed by Transmission Electron Microscopy (TEM).

| Parameter | Value | Reference |

| Precursor | Iron(III) acetylacetonate | [8] |

| Surfactant | This compound | [1][8] |

| Solvent | 1-Octadecene | [7] |

| Reaction Temperature | 300°C | [8] |

| Expected Nanoparticle Size | 5 - 20 nm | [8] |

Protocol 2: Synthesis of Cadmium Selenide (CdSe) Quantum Dots

This protocol outlines the synthesis of CdSe quantum dots using a hot-injection method with this compound as a key stabilizing agent.

Materials:

-

Cadmium oxide (CdO)

-

Selenium powder (Se)

-

This compound

-

1-Octadecene

-

Trioctylphosphine (TOP)

-

Methanol (anhydrous)

-

Toluene (anhydrous)

-

Inert gas supply

-

Standard glassware for hot-injection synthesis.

Procedure:

-

Preparation of Se precursor (TOPSe): In a glovebox, dissolve selenium powder (1 mmol) in trioctylphosphine (2 mL).

-

Preparation of Cd precursor: In a 50 mL three-neck flask, combine CdO (0.2 mmol), this compound (4 mmol), and 1-octadecene (10 mL).

-

Heat the mixture to 150°C under an inert atmosphere until the CdO is fully dissolved and the solution becomes clear.

-

Raise the temperature to 260°C.

-

Hot-Injection: Swiftly inject the TOPSe solution into the hot reaction mixture.

-